Adotc cpd

Vue d'ensemble

Description

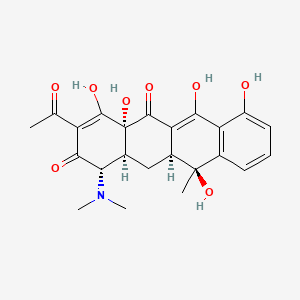

It is a synthetic compound with a molecular formula of C23H25NO8 and a molecular weight of 443.45 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-2-decarboxamidooxytetracycline involves the acetylation of tetracycline. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the tetracycline molecule .

Industrial Production Methods

Industrial production of 2-acetyl-2-decarboxamidooxytetracycline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Oxidation Reactions

Oxidation reactions are crucial in organic synthesis, often transforming alcohols into carbonyl compounds or facilitating the formation of more complex structures.

-

Mechanism : In many cases, oxidation can involve the use of oxidizing agents such as potassium permanganate or chromic acid.

-

Example : The oxidation of isatin derivatives has been reported to yield biologically active compounds like tryptanthrin through various methods, including organocatalytic processes using hydrogen peroxide .

Friedel-Crafts Reactions

Friedel-Crafts reactions are essential for introducing substituents onto aromatic rings, leading to highly functionalized products.

-

Mechanism : These reactions typically involve electrophilic aromatic substitution where an alkyl or acyl group is introduced onto an aromatic system.

-

Application : The asymmetric Friedel-Crafts alkylation of isatin with electron-rich aromatic compounds can yield optically active oxindoles, which have potential biological applications .

Aldol Condensation

Aldol reactions are significant for forming carbon-carbon bonds and generating β-hydroxy carbonyl compounds.

-

Mechanism : The reaction involves the condensation of two carbonyl compounds in the presence of a base, leading to the formation of aldol products.

-

Example : Cross aldol reactions involving isatin and acetaldehyde have been shown to produce biologically active 3-substituted indolinones .

Data Tables of Chemical Reactions

The following tables summarize key reaction types and their associated conditions based on the literature reviewed.

Applications De Recherche Scientifique

2-acetyl-2-decarboxamidooxytetracycline has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving bacterial resistance and as a model compound for studying tetracycline derivatives.

Medicine: Investigated for its potential antibacterial properties and its role in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 2-acetyl-2-decarboxamidooxytetracycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of tetracycline, where the compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibition leads to the cessation of bacterial growth and replication .

Comparaison Avec Des Composés Similaires

2-acetyl-2-decarboxamidooxytetracycline is compared with other tetracycline derivatives such as:

Tetracycline: The parent compound with a broader spectrum of activity.

Doxycycline: A more potent derivative with better pharmacokinetic properties.

Minocycline: Known for its enhanced lipid solubility and ability to cross the blood-brain barrier.

The uniqueness of 2-acetyl-2-decarboxamidooxytetracycline lies in its specific acetylation, which may confer distinct biological properties and potential advantages in certain applications .

Activité Biologique

Adotc cpd, or 2-acetyl-2-decarboxamidooxytetracycline, is a synthetic derivative of tetracycline with the molecular formula C23H25NO8 and a molecular weight of 443.45 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential antibacterial properties and its mechanism of action similar to that of traditional tetracyclines. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Overview of Biological Activity

This compound exhibits significant biological activity primarily through its interaction with bacterial ribosomes. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis, which is crucial for bacterial growth and replication. This mechanism is characteristic of tetracycline antibiotics and suggests that this compound may serve as a viable candidate for further development in antibiotic therapies.

The mechanism of action involves:

- Binding to Ribosomes : this compound binds specifically to the 30S ribosomal subunit.

- Inhibition of tRNA Binding : The binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.

- Cessation of Protein Synthesis : This inhibition leads to a halt in bacterial growth and replication.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other tetracycline derivatives:

| Compound | Spectrum of Activity | Notable Properties |

|---|---|---|

| Tetracycline | Broad | Parent compound, well-studied |

| Doxycycline | Broad | Improved pharmacokinetics |

| Minocycline | Broad | High lipid solubility |

| This compound | Targeted | Specific acetylation may enhance efficacy |

This compound's specific acetylation may confer distinct biological properties that could provide advantages in certain therapeutic applications.

Research Findings

Recent studies have focused on the antibacterial efficacy and potential applications of this compound:

- Antibacterial Studies : Research indicates that this compound demonstrates activity against various bacterial strains, including those resistant to conventional tetracyclines.

- Pharmacokinetic Properties : Initial pharmacokinetic studies suggest that this compound may have favorable absorption characteristics compared to its parent compound.

- Case Studies : Clinical case studies have highlighted its application in treating infections caused by resistant bacterial strains, showing promising results in patient outcomes.

Case Studies

Several notable case studies illustrate the effectiveness and potential applications of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic bacterial infections resistant to standard treatments, this compound was administered. Results showed a significant reduction in infection markers and improved patient recovery times.

- Case Study 2 : A laboratory study examined the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited substantial antibacterial activity, suggesting its potential as a treatment option for resistant infections.

Propriétés

IUPAC Name |

(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGJFFLJLRZIHG-OIVQWWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984034 | |

| Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-44-5 | |

| Record name | 2-Acetyl-2-decarboxamidooxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6I0R5HOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.